molecular formula C19H20N2O3S2 B2857855 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide CAS No. 941987-08-2

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide

Cat. No.: B2857855
CAS No.: 941987-08-2
M. Wt: 388.5
InChI Key: KMLVFKFKBCYMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is notable for its complex structure, which includes a cyano group, a tosyl group, and a cyclopenta[b]thiophene moiety. These structural features make it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide typically involves multiple steps:

  • Formation of the Cyclopenta[b]thiophene Core: : This step often starts with the cyclization of a suitable precursor, such as a 1,3-diketone, in the presence of sulfur and a base. The reaction conditions usually involve heating the mixture to promote cyclization and thiophene ring formation.

  • Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction. A common method involves the reaction of the cyclopenta[b]thiophene derivative with a cyanating agent like sodium cyanide or potassium cyanide under basic conditions.

  • Attachment of the Tosyl Group: : The tosyl group is typically introduced through a sulfonylation reaction. This involves reacting the intermediate compound with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

  • Formation of the Butanamide Moiety: : The final step involves the amidation reaction, where the intermediate compound is reacted with a suitable amine, such as butylamine, under conditions that promote amide bond formation. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-13-7-9-14(10-8-13)26(23,24)11-3-6-18(22)21-19-16(12-20)15-4-2-5-17(15)25-19/h7-10H,2-6,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLVFKFKBCYMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.